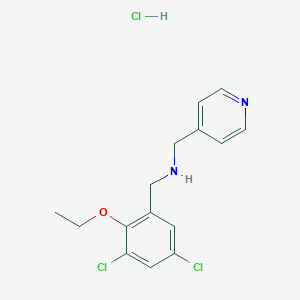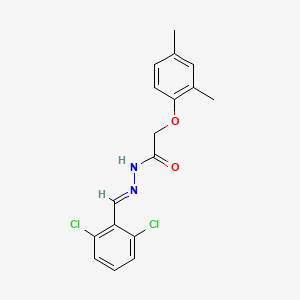![molecular formula C12H8N6O2 B5548757 2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)
2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine
Descripción general
Descripción
Synthesis Analysis
Pyridine-based energetic materials, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, are synthesized through multi-step reactions involving commercially available reagents. These processes often yield compounds with high density, positive heat of formation, and good detonation properties, highlighting the intricate methods required to produce these complex molecules (Ma et al., 2018).
Molecular Structure Analysis
The molecular structure of pyridine-based compounds is meticulously analyzed using techniques such as single X-ray diffraction. For example, compounds exhibit specific crystal structures, such as orthorhombic or triclinic, with detailed space groups and unit cell parameters. These analyses reveal the precise geometric arrangement of atoms within the compounds, critical for understanding their chemical behavior (Michalski et al., 2005).
Chemical Reactions and Properties
Pyridine-based compounds engage in various chemical reactions, including nucleophilic substitution reactions that demonstrate their reactivity and potential for further chemical modifications. The kinetics of these reactions, often studied in specific conditions, provide insights into the compounds' reactivity and interaction mechanisms with other molecules (Koh et al., 1999).
Physical Properties Analysis
The physical properties of these compounds, such as their crystalline structure, density, and thermal stability, are crucial for their potential applications. High-resolution techniques and thermal analysis are employed to determine these properties, revealing how the compounds' structure affects their physical characteristics and stability (Pedroso et al., 2020).
Chemical Properties Analysis
Investigations into the chemical properties of pyridine-based compounds, including their electronic and spectroscopic characteristics, provide a comprehensive understanding of their behavior in chemical environments. Studies often involve computational chemistry and molecular docking to predict interactions with biological targets, offering a pathway to potential applications in drug design and other fields (Moreno-Fuquen et al., 2021).
Aplicaciones Científicas De Investigación
DNA-Binding and Antioxidant Properties
2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine derivatives, when coordinated with copper, exhibit notable DNA-binding properties and demonstrate antioxidant activities. Such ligands and their copper complexes have been synthesized and characterized, with a focus on their interactions with calf thymus DNA and their ability to scavenge hydroxyl radicals, highlighting their potential in biochemical applications (Reddy et al., 2016).
Antitubercular Activity
Derivatives of this compound have been investigated for their antitubercular properties. The synthesis process involves creating compounds that are effective against Mycobacterium Tuberculosis, indicating the potential medicinal applications of these compounds (Mohite et al., 2021).
DNA Cleavage Studies
Isomeric pyridyl-tetrazole ligands, including this compound derivatives, have been utilized in the synthesis of Ni(II) and Zn(II) complexes. These complexes are characterized for their nuclease activity, demonstrating DNA cleavage capabilities. This suggests a potential role in genetic research and therapeutic applications (Babu et al., 2017).
Molecular Frameworks and Hydrogen Bonding
The ability of these compounds to form complex molecular frameworks and engage in non-classical hydrogen bonding has been highlighted. This characteristic is essential for developing novel polymers and materials with specific properties (Grigoriev et al., 2022).
Synthetic Intermediate in Organic Chemistry
This compound acts as a significant intermediate in the synthesis of a variety of biologically active compounds. Its role in creating molecules with potential anticancer properties underscores its importance in pharmaceutical synthesis (Wang et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-(4-nitrophenyl)tetrazol-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O2/c19-18(20)10-6-4-9(5-7-10)12-14-15-16-17(12)11-3-1-2-8-13-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORLKLAASROMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)
![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)


![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)
